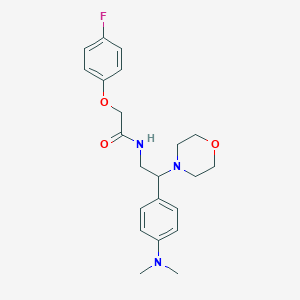

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O3/c1-25(2)19-7-3-17(4-8-19)21(26-11-13-28-14-12-26)15-24-22(27)16-29-20-9-5-18(23)6-10-20/h3-10,21H,11-16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGNVCUPIDJEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the Dimethylamino Intermediate: The initial step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine to form the dimethylamino intermediate.

Morpholino Intermediate Synthesis: The next step involves the reaction of the dimethylamino intermediate with morpholine under controlled conditions to form the morpholino intermediate.

Fluorophenoxy Acetamide Formation: The final step involves the reaction of the morpholino intermediate with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Implications of Structural Variations

- Morpholino Group: Enhances solubility and target engagement (e.g., anti-infectives in vs. COVID-19 inhibitors in ).

- Fluorophenyl Group: Increases metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., vs. ).

- Dimethylaminophenyl vs. Thiazole Cores: The former may favor CNS penetration, while the latter prioritizes antimicrobial activity.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-fluorophenoxy)acetamide, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and interactions with various biological systems. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dimethylamino group, a morpholino moiety, and a fluorophenoxy group. The synthesis typically involves multi-step organic reactions to achieve the desired molecular configuration. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds with similar structures have been synthesized using standard organic methodologies such as alkylation and acylation reactions.

Anticonvulsant Activity

One of the primary areas of investigation for this compound is its anticonvulsant activity. Studies have shown that derivatives with similar structural motifs exhibit significant anticonvulsant effects in various animal models. For instance, compounds containing morpholine and fluorinated aromatic rings have demonstrated protective effects against seizures induced by maximal electroshock (MES) tests at doses ranging from 100 to 300 mg/kg .

- Case Study : In a study evaluating the anticonvulsant properties of related compounds, it was found that those with enhanced lipophilicity (higher clog P values) showed delayed onset but prolonged duration of action. This suggests that the incorporation of specific functional groups can modulate the pharmacokinetic profile of these compounds, potentially enhancing their therapeutic efficacy .

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems or ion channels. Compounds with dimethylamino groups are often associated with increased activity at neurotransmitter receptors, which could contribute to their anticonvulsant properties. Furthermore, the presence of fluorine is known to enhance metabolic stability and bioavailability due to the strength of C–F bonds .

Safety and Toxicity

In assessing the safety profile of this compound, preliminary studies have indicated that it exhibits acceptable toxicity levels in animal models. The rotarod test for neurological toxicity has been employed to evaluate acute effects following administration; results suggest that while some derivatives show significant anticonvulsant activity, they also require careful monitoring for potential neurotoxic effects .

Data Summary

| Property | Description |

|---|---|

| Chemical Structure | This compound |

| Anticonvulsant Activity | Effective in MES tests at doses of 100-300 mg/kg |

| Mechanism | Potential modulation of neurotransmitter systems |

| Safety Profile | Acceptable toxicity in animal models; requires monitoring |

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-fluorophenoxy)acetamide?

Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Amide bond formation : Reacting 4-fluorophenoxyacetic acid with a morpholinoethylamine intermediate using coupling agents like EDCI/HOBt .

- Substitution reactions : Introducing the dimethylamino group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol to achieve >95% purity.

Methodological Note: Monitor reaction progress via TLC and confirm intermediate structures using H NMR (e.g., δ 2.5–3.0 ppm for morpholine protons) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Answer: Use a combination of analytical techniques:

- X-ray crystallography : To resolve bond angles and intramolecular interactions (e.g., C–H···O hydrogen bonds observed in similar acetamides) .

- NMR spectroscopy : F NMR for verifying fluorophenyl incorporation (δ -115 to -120 ppm) and H/C NMR for morpholine and dimethylamino groups .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₂H₂₇FN₃O₃: 400.20 g/mol).

Critical Tip: Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

Answer: SAR studies should focus on:

- Core modifications : Replace the morpholine ring with piperazine or thiomorpholine to assess flexibility impacts on target binding .

- Substituent effects : Vary the fluorophenyl group (e.g., chloro, methoxy) and evaluate changes in potency using kinase inhibition assays .

- Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or EGFR .

Data-Driven Insight: In anthraquinone-acetamide analogs, substituent polarity correlates with cellular uptake (logP < 3.0 enhances bioavailability) .

Q. How can contradictory data on in vivo efficacy be resolved?

Answer: Address discrepancies through:

- Metabolic stability assays : Test hepatic microsomal degradation (e.g., human CYP3A4/2D6 isoforms) to identify rapid clearance issues .

- Formulation optimization : Use lipid nanoparticles to improve solubility if poor bioavailability is observed .

- Dose-response studies : Compare pharmacokinetic profiles (AUC, Cₘₐₓ) across animal models (e.g., rodents vs. primates) .

Case Study: For structurally similar N-(substituted phenyl)acetamides, methylsulfonyl groups reduced metabolic instability by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.